molecular formula C36H69N7O6 B15412688 palmitoyl-Leu-Ile-Gly-Arg-OH CAS No. 478798-10-6

palmitoyl-Leu-Ile-Gly-Arg-OH

Cat. No.: B15412688
CAS No.: 478798-10-6
M. Wt: 696.0 g/mol
InChI Key: NVJRSHYOMDGPFD-HHIOAARCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl-Leu-Ile-Gly-Arg-OH is a synthetic, lipopeptide with the molecular formula C₃₆H₆₉N₇O₆ . The palmitoyl moiety enhances the lipid solubility of the peptide chain, which may improve skin permeability and stability, a characteristic feature of many peptides used in dermatological research . This structural design is common in cosmeceutical peptide research, where such compounds are investigated for their potential signal transduction or matrix-building properties to improve skin appearance . As a modified tetrapeptide, it serves as a key intermediate for further biochemical research and is a candidate for studying the structure-activity relationships of lipopeptides. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use by qualified professionals.

Properties

CAS No.

478798-10-6

Molecular Formula

C36H69N7O6

Molecular Weight

696.0 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3S)-2-[[(2S)-2-(hexadecanoylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C36H69N7O6/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-22-30(44)42-29(24-26(3)4)33(46)43-32(27(5)7-2)34(47)40-25-31(45)41-28(35(48)49)21-20-23-39-36(37)38/h26-29,32H,6-25H2,1-5H3,(H,40,47)(H,41,45)(H,42,44)(H,43,46)(H,48,49)(H4,37,38,39)/t27-,28-,29-,32-/m0/s1

InChI Key

NVJRSHYOMDGPFD-HHIOAARCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Spectroscopic Characterization for Palmitoyl Leu Ile Gly Arg Oh Research

Optimized Solid-Phase Peptide Synthesis (SPPS) for Palmitoyl-Leu-Ile-Gly-Arg-OH

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for producing peptides like the Leu-Ile-Gly-Arg sequence. researchgate.netnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.netnih.govgoogle.com The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can be easily washed away from the resin-bound peptide, thus simplifying the purification process at intermediate stages. nih.govgoogle.com

Strategies for Efficient Palmitoylation Introduction

The introduction of the palmitoyl (B13399708) group is a critical step in the synthesis of this compound. This lipidation is typically performed as the final step on the fully assembled peptide while it is still attached to the resin. This "on-resin" N-terminal acylation ensures that the fatty acid is selectively attached to the N-terminal amine of the leucine (B10760876) residue. nih.gov

A common and effective method involves the use of palmitic acid activated by a coupling agent. For instance, a solution of palmitic acid can be activated with reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP). researchgate.net This activated palmitic acid is then coupled to the N-terminal amine of the resin-bound peptide. nih.govresearchgate.net The reaction's completion can be monitored using qualitative tests like the ninhydrin (B49086) test, which detects the presence of free primary amines. A successful palmitoylation reaction will result in a negative ninhydrin test, indicating that the N-terminal amine has been acylated. researchgate.net Microwave-assisted SPPS has also been shown to be a simple and effective method for the coupling of palmitic acid to the N-terminus of peptides. cem.com

An alternative strategy for lipidation involves the use of S-palmitoylation if a cysteine residue were present. However, for N-terminal palmitoylation as in the target compound, direct acylation is the standard approach. It is crucial to select appropriate protecting groups for the amino acid side chains that are stable during the palmitoylation step but can be removed during the final cleavage from the resin. uu.nl

Table 1: Comparison of On-Resin N-Terminal Palmitoylation Strategies

StrategyReagentsSolventMonitoringKey Considerations
Carbodiimide-Mediated Coupling Palmitic acid, DIC, HOBtNMP/DCENinhydrin TestThe solvent system is chosen to prevent precipitation of the activated fatty acid. uu.nl
Onium Salt-Mediated Coupling Palmitic acid, HBTU/HOBt, NMMNMPNinhydrin TestA widely used and efficient method for acylation on solid phase. researchgate.net
Microwave-Assisted Coupling Palmitic acid, Coupling ReagentsDMFAutomated MonitoringCan significantly reduce reaction times and improve efficiency. cem.comnih.gov

DIC: N,N'-Diisopropylcarbodiimide, HOBt: Hydroxybenzotriazole, NMP: N-methyl-2-pyrrolidone, DCE: 1,2-Dichloroethane, HBTU: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, NMM: N-Methylmorpholine, DMF: Dimethylformamide.

Coupling Chemistry Optimization for Leu-Ile-Gly-Arg Sequence

The synthesis of the Leu-Ile-Gly-Arg peptide sequence presents its own set of challenges, particularly with the incorporation of arginine. The bulky guanidinium (B1211019) side chain of arginine, typically protected with a group like Pbf (2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl), can cause steric hindrance, potentially leading to incomplete coupling reactions. biotage.combiotage.com

To overcome this, several optimization strategies can be employed. "Double coupling," where the coupling step for a specific amino acid is repeated, is a common technique to ensure complete incorporation, especially for sterically hindered residues like arginine. biotage.combiotage.com Another approach is to increase the coupling time or use more potent coupling reagents. biotage.com

Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for difficult couplings. unifi.it The use of Oxyma Pure as an additive with a carbodiimide (B86325) like DIC has also been shown to be highly efficient, even for challenging sequences containing arginine. nih.gov Recent studies have even explored the use of side-chain unprotected arginine in SPPS to improve atom economy and reduce side reactions, although this requires careful optimization of the coupling conditions. rsc.orgresearchgate.net

Table 2: Coupling Reagent Efficiency for Hindered Amino Acids

Coupling ReagentClassKey Features
HBTU/TBTU Uronium SaltPopular and effective for standard couplings. google.com
HATU Uronium SaltHighly efficient for sterically hindered amino acids and can reduce racemization. unifi.it
HCTU Uronium SaltA more reactive alternative to HBTU.
DIC/Oxyma Pure Carbodiimide/AdditiveA safe and highly effective combination, showing excellent performance in difficult couplings. nih.gov

Solution-Phase and Hybrid Synthetic Approaches

While SPPS is the dominant method for peptide synthesis at the research scale, solution-phase synthesis offers advantages for large-scale production due to better scalability and potentially lower costs for raw materials. nih.gov In solution-phase synthesis, the peptide is synthesized in a homogenous solution, requiring purification of the intermediate product after each coupling step. google.com This can be a laborious process but can be advantageous for the synthesis of short peptides or for the production of peptide fragments that can be later joined together.

A hybrid approach combines the benefits of both solid-phase and solution-phase synthesis. nih.gov In this strategy, peptide fragments are synthesized on a solid support, purified, and then coupled together in solution. nih.gov This can be an efficient way to produce longer and more complex peptides, as the challenging synthesis of individual fragments is simplified by SPPS, and the coupling of these larger, purified fragments in solution can be more controlled. For a relatively short lipopeptide like this compound, a full SPPS approach is generally the most straightforward.

Advanced Purification and Quality Control in Research

The final and one of the most critical stages in producing a high-quality research-grade lipopeptide is its purification and characterization. The inherent hydrophobicity of the palmitoyl group can make purification challenging.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification and purity assessment of synthetic peptides and lipopeptides. researchgate.nethplc.eunih.gov This technique separates molecules based on their hydrophobicity. nih.gov For a lipopeptide like this compound, a C4 or C18 column is typically used. researchgate.net

A gradient elution system is employed, where the mobile phase composition is gradually changed from a polar solvent (e.g., water with 0.1% trifluoroacetic acid (TFA)) to a less polar organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). researchgate.nethplc.eu The TFA acts as an ion-pairing agent, improving peak shape and resolution. hplc.eu The highly hydrophobic nature of the palmitoylated peptide means it will have a longer retention time and elute at a higher concentration of the organic solvent compared to its non-lipidated peptide precursor. The purity of the final product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical RP-HPLC Parameters for Lipopeptide Purification

ParameterTypical Value/ConditionPurpose
Column C4 or C18, wide-pore (300 Å)The stationary phase for hydrophobic interaction. Wide-pore silica (B1680970) is suitable for larger molecules like peptides. researchgate.net
Mobile Phase A 0.1% TFA in WaterThe polar component of the mobile phase. hplc.eu
Mobile Phase B 0.1% TFA in AcetonitrileThe non-polar (organic) component of the mobile phase. hplc.eu
Gradient Linear gradient from low %B to high %BTo effectively elute compounds with a wide range of hydrophobicities. A typical gradient might run from 5% to 95% B over 30-60 minutes.
Detection UV at 214 nm and 280 nm214 nm for the peptide backbone and 280 nm if aromatic residues (not present in this peptide) are included.

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthetic peptides. waters.com Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to ionize the peptide, which is then analyzed by a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap). waters.comnih.gov

HRMS provides a highly accurate mass measurement of the parent ion, which can be compared to the calculated theoretical mass of this compound (C₃₆H₆₉N₇O₆). nih.gov A close match between the experimental and theoretical mass provides strong evidence for the correct composition of the synthesized molecule. Furthermore, tandem mass spectrometry (MS/MS) can be performed, where the parent ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides sequence information, confirming the correct order of the amino acids and the location of the palmitoyl group at the N-terminus. waters.com This level of detailed structural analysis is crucial for ensuring the identity and quality of the final research compound.

Isotopic Labeling Techniques for Mechanistic Elucidation

Isotopic labeling is a powerful strategy for elucidating the intricate molecular mechanisms of bioactive molecules like this compound. By replacing specific atoms with their heavier, stable isotopes (such as Carbon-13, Nitrogen-15, and Deuterium), researchers can track the lipopeptide's journey and interactions within complex biological systems without altering its fundamental chemical and physical properties. jpt.comsb-peptide.cominnovagen.com This approach is instrumental in a variety of applications, including pharmacokinetic analyses, metabolic fate studies, and the detailed investigation of molecular interactions through techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. jpt.comlifetein.com

The core principle of isotopic labeling lies in the introduction of a mass shift that allows the labeled molecule to be distinguished from its unlabeled, or endogenous, counterparts. innovagen.com For this compound, this can be achieved by incorporating isotopically enriched precursors during its chemical synthesis. The choice of isotope and its position within the molecule are dictated by the specific mechanistic question being addressed.

Strategic Incorporation of Stable Isotopes:

Carbon-13 (¹³C): Incorporating ¹³C-labeled amino acids (e.g., L-Leucine, L-Isoleucine, L-Glycine, L-Arginine) or ¹³C-labeled palmitic acid during solid-phase peptide synthesis (SPPS) is a common strategy. lifetein.comisotope.com Uniformly ¹³C-labeled amino acids can be used, or labeling can be targeted to specific carbon atoms within the amino acid backbone or side chain. This is particularly useful for NMR studies to determine the three-dimensional structure of the peptide and to probe its interactions with biological targets. nih.govproteogenix.science

Nitrogen-15 (¹⁵N): ¹⁵N labeling is typically achieved by using ¹⁵N-enriched amino acids in the synthesis process. lifetein.comisotope.com Since nitrogen atoms are integral to the peptide backbone, ¹⁵N labeling provides an excellent probe for NMR-based structural and dynamic studies. genscript.com Combining ¹³C and ¹⁵N labeling is a powerful approach for resolving complex NMR spectra and gaining detailed insights into molecular structure and dynamics. nih.govnih.gov

Deuterium (B1214612) (²H): Replacing hydrogen with deuterium is another valuable technique. jpt.com Deuterium labeling can be accomplished by using deuterated amino acids or through H/D exchange procedures on the final peptide, although the latter often targets more labile protons. nih.govrsc.org Introducing deuterium can be particularly useful for slowing metabolic degradation at specific sites (the kinetic isotope effect), which can help in identifying metabolically labile positions within the molecule. lifetein.com Deuterated peptides also serve as excellent internal standards for quantitative mass spectrometry assays. nih.gov

The synthesis of these labeled compounds relies on the availability of isotopically enriched building blocks. Fmoc-protected, isotopically labeled amino acids are commercially available and can be readily incorporated into standard solid-phase peptide synthesis protocols. lifetein.comisotope.comnih.gov The high isotopic purity of these reagents is crucial, as the labeled and unlabeled peptides are chemically identical and cannot be separated by standard purification techniques like HPLC. innovagen.com

Once synthesized, the isotopically labeled this compound can be used in a variety of analytical experiments. In mass spectrometry, the known mass difference between the labeled standard and the endogenous peptide allows for precise and accurate quantification in complex biological matrices. jpt.com In NMR spectroscopy, the presence of ¹³C and/or ¹⁵N nuclei enables multidimensional experiments that are not possible with the natural abundance of these isotopes, providing detailed structural information at the atomic level and mapping interaction surfaces with binding partners. proteogenix.sciencegenscript.com

The following table summarizes potential isotopic labeling strategies for this compound and their applications in mechanistic studies.

IsotopePotential Position(s)Synthetic Precursor ExamplePrimary Analytical ApplicationMechanistic Insight
¹³CUniformly in one or more amino acid residues; Palmitoyl chainFmoc-L-Leu-(¹³C₆, 99%); ¹³C₁₆-Palmitic acidNMR Spectroscopy, Mass SpectrometryElucidation of 3D structure, dynamics, and binding interfaces; Tracing metabolic fate of the fatty acid moiety.
¹⁵NIn the amide backbone of one or more amino acidsFmoc-L-Arg-(¹⁵N₄, 98%)NMR SpectroscopyStudying hydrogen bonding, protein-peptide interactions, and backbone dynamics.
¹³C/¹⁵NCombined uniform labeling in one or more residuesFmoc-L-Ile-(¹³C₆, ¹⁵N₁, 99%)NMR SpectroscopyResolving spectral overlap for detailed structural determination of the peptide and its complexes.
²H (D)Non-exchangeable C-H bonds in amino acid side chains or the palmitoyl chainFmoc-L-Leu-(d₁₀, 98%)Mass SpectrometryInternal standard for precise quantification in biological samples; Investigating kinetic isotope effects on metabolism.

Molecular and Cellular Mechanisms of Action of Palmitoyl Leu Ile Gly Arg Oh

Investigation of Specific Biological Targets and Receptor Interactions

The biological activity of palmitoylated peptides is often initiated by their interaction with specific cellular receptors. The lipid component facilitates anchoring to the cell membrane, allowing the peptide sequence to interact with membrane-bound proteins.

Receptor Binding Kinetics and Affinity Profiling

Detailed receptor binding kinetics and affinity profiles for Palmitoyl-Leu-Ile-Gly-Arg-OH are not extensively documented in publicly available research. However, studies on analogous palmitoylated peptides suggest that they function as signaling molecules, or "matrikines," which can interact with specific cell surface receptors to regulate cellular activities. wikipedia.org For instance, the related peptide Palmitoyl (B13399708) Pentapeptide-4 is known to interact with fibroblast receptors to stimulate the synthesis of extracellular matrix proteins. independent.com.mtserbianmonitor.com It is hypothesized that this compound may also interact with receptors on fibroblasts or other skin cells, although specific binding affinities and kinetic parameters (e.g., Kd values) remain to be elucidated.

The lipophilic nature of the palmitoyl group is crucial for its bioavailability and interaction with the hydrophobic environments of cellular membranes, which may facilitate localized interactions with membrane-bound receptors. indiablooms.com

Ligand-Induced Conformational Changes in Target Receptors

Upon binding to a target receptor, a ligand like a palmitoylated peptide can induce conformational changes in the receptor protein. This change is a critical step in initiating intracellular signaling cascades. For example, the binding of matrikines to their receptors on fibroblasts is believed to trigger a cascade of events leading to the synthesis of new extracellular matrix components. wikipedia.org While the specific conformational changes induced by this compound have not been characterized, it is plausible that its binding to a yet-to-be-identified receptor would alter the receptor's three-dimensional structure, leading to the activation of its intracellular signaling domains.

Identification of Downstream Signaling Cascades and Pathways

Research on the structurally similar peptide, Palmitoyl Tetrapeptide-7 (Pal-GQPR), provides significant insights into the potential downstream signaling pathways modulated by this class of molecules. activepeptide.comontosight.ai A primary mechanism of action identified for Palmitoyl Tetrapeptide-7 is the downregulation of pro-inflammatory cytokines. indiablooms.comactivepeptide.comnih.gov

Specifically, this peptide has been shown to reduce the production of Interleukin-6 (IL-6), a key mediator of the acute inflammatory response. activepeptide.comcir-safety.orgavenalab.com By suppressing excess IL-6, the peptide helps to mitigate inflammatory damage. activepeptide.com This anti-inflammatory effect is thought to be mediated, at least in part, by the modulation of signaling cascades such as NF-κB, a transcription factor that plays a central role in upregulating inflammatory cytokines. indiablooms.com

The reduction in inflammatory mediators can, in turn, affect other cellular processes. For example, by controlling inflammation, these peptides may help to prevent the degradation of the extracellular matrix (ECM), which is composed of proteins like collagen and elastin. indiablooms.comgreen-river.eu Furthermore, some studies suggest that these peptides can stimulate the synthesis of ECM components, including collagen and fibronectin, contributing to tissue repair and regeneration. cir-safety.orggreen-river.eug-biotec.com

Potential Downstream Effects of Structurally Similar Palmitoylated Tetrapeptides
Signaling Molecule
Interleukin-6 (IL-6)
Extracellular Matrix (ECM)

This table is based on data for the structurally similar compound Palmitoyl Tetrapeptide-7.

Modulation of Enzymatic Activities

In addition to receptor-mediated signaling, palmitoylated peptides may also exert their effects by directly or indirectly modulating the activity of specific enzymes.

Enzyme Inhibition or Activation Mechanisms

Studies on Palmitoyl Tetrapeptide-7 suggest that it can influence the activity of enzymes involved in the degradation of the extracellular matrix. Specifically, it has been suggested to have an inhibitory effect on matrix metalloproteinases (MMPs). peptidesciences.com MMPs are a family of enzymes responsible for the breakdown of ECM proteins. By downregulating the activity of MMPs, the peptide helps to preserve the structural integrity of the skin. peptidesciences.com

The proposed mechanism involves the reduction of inflammatory signals that would otherwise lead to an increase in MMP activity. While direct enzymatic inhibition data is scarce, the modulation of cytokine production appears to be a key upstream event leading to the observed effects on enzyme activity.

Substrate Recognition and Proteolytic Processing (if applicable)

As synthetic peptides, these molecules can potentially be recognized as substrates by various proteases within the biological environment. The specific amino acid sequence (Leu-Ile-Gly-Arg) and the presence of the palmitoyl group will influence which proteases can bind to and cleave the peptide. The arginine residue at the C-terminus makes it a potential target for trypsin-like proteases, which cleave after basic amino acids.

The stability and half-life of this compound in vivo will be dependent on its susceptibility to proteolytic degradation. The palmitoyl group may offer some steric hindrance, potentially protecting the peptide from rapid breakdown and thereby prolonging its biological activity. However, specific data on the proteolytic processing of this compound is not currently available.

Membrane Interaction Dynamics and Intracellular Translocation

The structure of this compound, featuring a saturated 16-carbon lipid chain attached to a short peptide, inherently dictates its interaction with cellular membranes. This lipidation is a critical determinant of the molecule's localization and ability to cross biological barriers. The dynamics of its membrane interaction, cellular entry, and subsequent intracellular journey are governed by the interplay between the hydrophobic lipid moiety and the specific amino acid residues of the peptide.

S-palmitoylation, the reversible attachment of the fatty acid palmitate to cysteine residues, is a crucial post-translational modification that regulates protein functionality by influencing membrane interactions, intracellular sorting, and stability. nih.gov The palmitoyl group on this compound serves as a hydrophobic anchor, facilitating its insertion into the lipid bilayer of cellular membranes. This process is fundamental for tethering the otherwise soluble peptide to a membrane surface.

Palmitoylation is known to be a key driver for targeting proteins to specific membrane microdomains known as lipid rafts. nih.gov These are ordered, tightly packed domains enriched in cholesterol and sphingolipids. The saturated nature of the palmitoyl chain is thought to favor its partitioning into these ordered lipid environments over the more disordered regions of the plasma membrane. For many integral membrane proteins, this association with lipid rafts is dependent on palmitoylation. nih.gov For instance, the linker for activation of T cells (LAT), a transmembrane adaptor protein, requires palmitoylation for its enrichment in the raft phase. nih.govnih.gov Therefore, it is highly probable that the palmitoyl group of this compound would drive its association with and concentration within lipid rafts, potentially localizing its activity to these specific signaling platforms. nih.gov

FeatureDescriptionImplication for this compound
Lipid Anchor The 16-carbon saturated palmitoyl chain.Inserts into the hydrophobic core of the lipid bilayer, tethering the peptide to the membrane.
Lipid Rafts Ordered membrane microdomains rich in cholesterol and sphingolipids.The saturated palmitoyl chain preferentially partitions into these ordered domains.
Targeting Palmitoylation acts as a sorting signal for membrane transport and localization. nih.govThe molecule is likely directed to the plasma membrane and potentially the Golgi apparatus, concentrating in lipid rafts.

This interactive table summarizes the role of palmitoylation in membrane association.

The ability of this compound to enter cells is significantly influenced by its peptide component, particularly the positively charged arginine (Arg) residue. Peptides rich in basic amino acids like arginine are hallmarks of cell-penetrating peptides (CPPs), which are known for their ability to translocate across cellular membranes and deliver cargo into the cell interior. nih.govnih.gov The arginine side chain, with its guanidinium (B1211019) group, is particularly effective at interacting with negatively charged components of the cell membrane, such as phosphate (B84403) groups and sulfates of proteoglycans, thereby initiating uptake. escholarship.org

Two primary mechanisms are proposed for the uptake of CPPs:

Direct Penetration: This energy-independent pathway involves the direct translocation of the peptide across the lipid bilayer. The process may involve the formation of transient pores or other membrane destabilizations that allow the molecule to pass through. nih.gov The hydrophobic palmitoyl group could further enhance this process by locally perturbing the membrane structure.

Endocytosis: This is an energy-dependent process where the cell actively engulfs the molecule. Several endocytic pathways could be involved:

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often associated with membrane ruffling. mdpi.com It is a common pathway for arginine-rich CPPs. nih.gov

Clathrin-Mediated Endocytosis: Involves the formation of clathrin-coated pits and vesicles.

Caveolae-Mediated Endocytosis: Utilizes flask-shaped membrane invaginations called caveolae.

Given the presence of both a membrane-inserting lipid and a cell-penetrating arginine residue, this compound likely utilizes a combination of these pathways, with endocytosis being a major route of entry. nih.govnih.gov

Uptake MechanismDescriptionKey Molecular Drivers
Direct Penetration Energy-independent translocation directly across the lipid bilayer.Arginine-membrane interactions; membrane perturbation by the palmitoyl group.
Macropinocytosis Energy-dependent engulfment of extracellular fluid into large vesicles.Arginine residue, characteristic of many CPPs. nih.gov
Other Endocytic Routes Clathrin-mediated or caveolae-mediated uptake into smaller vesicles.Interaction with specific membrane receptors or domains.

This interactive table outlines potential cellular uptake mechanisms.

Following internalization, the subcellular destination of this compound would be determined by the specific uptake pathway and subsequent intracellular trafficking events.

If internalized via endocytosis, the molecule would initially be localized within endosomes. From there, it could traffic to lysosomes for degradation or, more functionally, escape the endosomal compartment to reach the cytosol or other organelles.

The palmitoyl anchor plays a significant role in post-entry localization. Palmitoylation can direct proteins to various intracellular membranes, including the Golgi apparatus and the plasma membrane. nih.gov For some proteins, a dynamic cycle of palmitoylation and depalmitoylation governs their movement between these compartments. nih.gov

Studies on other palmitoylated molecules show localization to the cytosol and specific organelles like the chloroplast in plant cells, indicating that these modifications can lead to widespread distribution within the cell. nih.gov

Investigating the precise subcellular localization of this compound would require experimental techniques such as fluorescence microscopy. This would involve synthesizing a fluorescently-labeled version of the lipopeptide and observing its distribution in live or fixed cells over time, potentially using co-localization markers for specific organelles like endosomes (e.g., Rab5, Rab7), the Golgi (e.g., GM130), or the plasma membrane.

Influence on Protein-Protein Interactions (PPIs)

Palmitoylation is a known regulator of protein function, in part by modulating protein-protein interactions. nih.govoup.com The this compound molecule could influence PPIs through several distinct mechanisms involving both its lipid and peptide components.

The insertion of this compound into the plasma membrane could physically influence the assembly of membrane-bound protein complexes.

Disruption: By embedding in lipid rafts, the molecule could displace native raft-associated proteins or alter the lipid environment in a way that destabilizes existing protein complexes. Its peptide sequence (Leu-Ile-Gly-Arg) could also act as a competitive inhibitor, mimicking a binding motif and preventing two proteins from interacting.

Stabilization: Conversely, the molecule could act as a bridge or scaffold. The palmitoyl anchor could co-localize it with a membrane protein, while the peptide portion could simultaneously bind to another protein (either membrane-associated or cytosolic), thereby stabilizing a protein complex at the membrane interface. This is plausible as studies have shown that peptides like Gly-Leu can participate in signaling pathways that involve protein synthesis. agriculturejournals.cz

To date, no specific protein interacting partners for this compound have been documented in scientific literature. Identifying such partners is crucial for elucidating the molecule's biological function. This would require a range of experimental approaches designed to capture and identify molecules that physically associate with the lipopeptide.

Future research to uncover these interactions would likely employ one or more of the following established techniques:

TechniquePrincipleApplication for this compound
Affinity Purification-Mass Spectrometry (AP-MS) The lipopeptide is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.This is a primary method for identifying direct and indirect binding partners in a complex biological sample.
Yeast Two-Hybrid (Y2H) System A genetic method used to discover protein-protein interactions by testing for physical interactions between two proteins in yeast.The peptide portion (Leu-Ile-Gly-Arg) could be used as bait to screen a library of potential protein preys. This method would not account for the lipid anchor's role.
Co-immunoprecipitation (Co-IP) An antibody targets a known protein that is hypothesized to be part of a complex with the lipopeptide's target. If the lipopeptide's target is also pulled down, it suggests an interaction.This is used to validate a suspected interaction within the native cellular environment.
Surface Plasmon Resonance (SPR) An optical technique to measure real-time binding interactions between molecules.Purified target proteins could be immobilized on a sensor chip, and the binding kinetics of this compound could be measured directly.

This interactive table describes common techniques for identifying protein-protein interactions.

The identification of interacting partners would provide direct insight into the signaling pathways and cellular processes modulated by this compound.

Preclinical Research on Biological Effects in Defined Non Human Models

In Vitro Studies on Cellular Responses

Investigations into the effects of palmitoyl-Leu-Ile-Gly-Arg-OH on cell viability have been documented, primarily within the context of cosmetic and dermatological research. Patent literature describing the use of this lipopeptide in skin care formulations reports its evaluation in co-cultures of skin cells. These studies have utilized assays such as the alamarBlue™ test to assess cell viability. The available information indicates that upon treatment with this compound, no significant decrease in cell viability was observed in the tested cell lines. This suggests that the compound is not cytotoxic under the experimental conditions reported.

While direct and detailed studies on the proliferative effects of this compound are not extensively available in peer-reviewed literature, the absence of cytotoxicity implies a baseline compatibility with cellular processes. The structural components of the molecule, namely the palmitoyl (B13399708) group and the specific amino acid sequence, are found in various biologically active molecules that can influence cell behavior. However, specific data on whether this compound actively stimulates or inhibits cell proliferation in different cell lines remains to be fully elucidated in publicly accessible research.

Table 4.1.1: Reported Effects on Cell Viability

Cell ModelAssayFinding
Skin Cell Co-culturesalamarBlue™No significant change in viability

The constituent amino acids, such as glycine (B1666218), have been studied in other contexts and shown to potentially protect cells from necrotic cell death. However, it is crucial to note that these effects are not directly demonstrated for the full this compound molecule. Without specific experimental data, any discussion on the direct impact of this lipopeptide on apoptotic or necrotic pathways remains speculative. Further research is required to determine if and how this compound interacts with key regulators of cell death, such as caspases or Bcl-2 family proteins.

The influence of this compound on cellular differentiation and morphogenesis is not well-documented in dedicated scientific studies. The patent literature that mentions this compound focuses on its application in modulating skin pigmentation, which hints at a potential influence on melanocyte function and differentiation. However, the precise mechanisms and the extent of this effect are not detailed.

For a comprehensive understanding, studies would be needed to examine the effect of this lipopeptide on the expression of specific differentiation markers in various cell types, such as keratinocytes, fibroblasts, or melanocytes. Furthermore, its role in more complex processes like tissue organization and morphogenesis in 3D cell culture models or organotypic cultures would need to be investigated.

There is a lack of specific data from published preclinical research on the effects of this compound on cytokine and chemokine

Ex Vivo Tissue and Organ Culture Investigations

Functional Responses in Isolated Tissue Models

There is no available research detailing the functional responses of isolated tissues upon exposure to this compound. Studies on specific organ or tissue preparations, such as aortic rings, ileal segments, or isolated nerve preparations, which would elucidate potential smooth muscle, cardiac, or neuronal effects, have not been published.

Preservation of Tissue Integrity and Homeostasis

Information regarding the effects of this compound on the preservation of tissue integrity and homeostasis is not available in the scientific literature. Consequently, there are no data on its potential to protect tissues from induced damage or to maintain normal cellular and tissue architecture in ex vivo or in vitro models.

In Vivo Studies in Specific Animal Models

Comprehensive in vivo studies for this compound in specific animal models are absent from the public research record. This includes analyses of physiological processes, investigations into biological efficacy in disease models, and the identification of pharmacodynamic markers.

Analysis of Specific Physiological Processes

There are no published studies that analyze the effects of this compound on specific physiological processes in animal models. Research into its potential impact on cardiovascular, respiratory, nervous, or other organ systems has not been documented.

Investigation of Biological Efficacy in Mechanistic Disease Models

No proof-of-concept studies investigating the biological efficacy of this compound in mechanistic disease models are available. Therefore, its potential to modulate specific pathways in the context of diseases like inflammation, fibrosis, or metabolic disorders remains uninvestigated.

Pharmacodynamic Marker Identification in Preclinical Setting

The identification of pharmacodynamic markers for this compound in a preclinical setting has not been reported. There is no information on biomarkers that could be used to measure the physiological or biochemical effects of this compound in animal models.

Structure Activity Relationship Sar Studies and Analogue Design of Palmitoyl Leu Ile Gly Arg Oh

Impact of the Palmitoyl (B13399708) Moiety on Biological Activity

The palmitoyl group, a 16-carbon saturated fatty acid, is a critical determinant of the biological functions of palmitoyl-Leu-Ile-Gly-Arg-OH. It primarily serves to anchor the peptide to the cell membrane, thereby increasing its local concentration and facilitating interactions with membrane-associated targets.

Variations in Fatty Acyl Chain Length and Saturation

The length and saturation of the acyl chain significantly modulate the peptide's activity. Studies on various lipopeptides have demonstrated that the optimal chain length for membrane interaction and subsequent biological response often falls within the range of 12 to 16 carbons. Shorter chains may not provide sufficient hydrophobic interaction for stable membrane anchoring, while longer chains can lead to decreased solubility and bioavailability.

The degree of saturation also plays a role. The introduction of double bonds (unsaturation) into the fatty acyl chain can alter its conformation and fluidity, which in turn can affect how the lipopeptide inserts into and interacts with the lipid bilayer. For many lipopeptides, a saturated chain like palmitoyl provides the necessary rigidity and hydrophobic character for optimal activity.

Table 1: Effect of Acyl Chain Variation on Biological Activity

Acyl ChainChain LengthSaturationRelative Activity (%)
Myristoyl14Saturated80
Palmitoyl16Saturated100
Stearoyl18Saturated60
Oleoyl18Monounsaturated75

Note: The data presented in this table is illustrative and compiled from general findings on lipopeptide SAR. The relative activity is normalized to that of the palmitoyl analogue.

Positional Isomers of Acylation

The site of fatty acid attachment to the peptide backbone can have a profound impact on biological activity. In the case of this compound, the palmitoyl group is attached to the N-terminal leucine (B10760876) residue. Shifting the acylation to other positions, such as the side chain of an amino acid like lysine (B10760008) if it were present in the sequence, would drastically alter the molecule's three-dimensional structure and its orientation within the cell membrane. Such changes can lead to a significant loss of activity by disrupting the optimal presentation of the peptide sequence to its biological target.

Contribution of Individual Amino Acid Residues (Leu, Ile, Gly, Arg)

Alanine (B10760859) Scanning Mutagenesis and Substitutions

Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to the peptide's function. By systematically replacing each residue with alanine, which has a small, non-reactive methyl side chain, researchers can assess the importance of the original residue.

In the context of this compound, an alanine scan would likely reveal that the bulky, hydrophobic side chains of leucine and isoleucine are crucial for creating a hydrophobic face that interacts with the cell membrane or a hydrophobic pocket in the target protein. The arginine residue, with its positively charged guanidinium (B1211019) group, is often involved in electrostatic interactions, such as forming salt bridges with negatively charged residues on its target. The glycine (B1666218) residue, lacking a side chain, may provide conformational flexibility to the peptide backbone, allowing it to adopt the optimal bioactive conformation.

Table 2: Results of Alanine Scanning Mutagenesis

Original ResidueSubstitutionKey InteractionPostulated Impact on Activity
LeuAlaHydrophobicSignificant Decrease
IleAlaHydrophobicSignificant Decrease
GlyAlaConformational FlexibilityModerate to Significant Decrease
ArgAlaElectrostatic/H-bondingSignificant Decrease

Note: This table represents predicted outcomes based on the known functions of these amino acid residues in similar peptide sequences.

Non-Canonical Amino Acid and Peptidomimetic Substitutions

To further probe the SAR and to develop analogues with improved properties, non-canonical amino acids or peptidomimetics can be introduced. For instance, replacing leucine or isoleucine with other bulky, non-natural hydrophobic amino acids could enhance membrane affinity or target binding. The introduction of peptidomimetic linkers in place of the peptide bond could increase resistance to enzymatic degradation, thereby prolonging the compound's biological effect.

Influence of Stereochemistry and Conformational Restriction

Peptides are chiral molecules, and their biological targets are also chiral. Therefore, the stereochemistry at each amino acid's alpha-carbon is paramount. The use of D-amino acids instead of the natural L-amino acids would result in a mirror-image peptide that would likely be inactive as it would not fit into the binding site of the target protein. However, in some cases, the strategic incorporation of a single D-amino acid can induce a specific turn or structure that enhances activity or stability.

Conformational restriction, through techniques like cyclization or the introduction of sterically hindered amino acids, can lock the peptide into its bioactive conformation. This pre-organization reduces the entropic penalty of binding to its target, potentially leading to a significant increase in affinity and potency. For a linear peptide like this compound, introducing conformational constraints could be a key strategy for developing next-generation analogues.

D-Amino Acid Substitutions and Peptide Backbone Modifications

A primary challenge in the therapeutic application of peptides is their susceptibility to proteolytic degradation. A common and effective strategy to overcome this is the substitution of L-amino acids with their D-enantiomers. ucsf.edu This modification can render the peptide resistant to proteases, thereby prolonging its biological half-life. researchgate.net For this compound, systematic substitution of each L-amino acid with its D-counterpart can be explored.

The introduction of D-amino acids can also induce significant conformational changes in the peptide backbone, which may in turn affect biological activity. frontiersin.org For instance, a D-amino acid can disrupt or stabilize secondary structures like α-helices or β-turns. In the context of this compound, the impact of such substitutions on its interaction with its biological target would need to be carefully evaluated. While enhancing stability, the substitution must not abrogate the desired activity. In some cases, partial D-amino acid substitution can lead to a favorable balance of increased stability and retained, or even improved, bioactivity with reduced toxicity. ucsf.edu

To illustrate the potential effects of D-amino acid substitution, a hypothetical SAR study is presented in the table below. The data is based on general principles observed in lipopeptide research, where activity is often measured as the minimum inhibitory concentration (MIC) in antimicrobial assays or as binding affinity (Ki) in receptor-binding studies.

Compound IDSequenceModificationHypothetical Activity (MIC, µM)Proteolytic Stability (t½ in plasma, h)
1Palmitoyl-L-Leu-L-Ile-L-Gly-L-Arg-OHParent Compound160.5
2Palmitoyl-D-Leu-L-Ile-L-Gly-L-Arg-OHD-Leu at position 1204
3Palmitoyl-L-Leu-D-Ile-L-Gly-L-Arg-OHD-Ile at position 2326
4Palmitoyl-L-Leu-L-Ile-L-Gly-D-Arg-OHD-Arg at position 4188
5Palmitoyl-D-Leu-D-Ile-D-Gly-D-Arg-OHAll D-amino acids64>24

This table presents hypothetical data for illustrative purposes.

Beyond D-amino acid substitution, other peptide backbone modifications can be considered. These include N-methylation of the amide bonds or the introduction of non-natural amino acids. Such modifications can further enhance proteolytic stability and modulate the conformational properties of the peptide.

Cyclization and Constrained Analogues

Linear peptides often exist in a multitude of conformations in solution, and only one or a few of these may be bioactive. Cyclization is a powerful strategy to lock the peptide into a more rigid, bioactive conformation, which can lead to increased receptor affinity and specificity. nih.gov For this compound, several cyclization strategies could be envisioned.

One common approach is head-to-tail cyclization, where the N-terminal amine of Leucine is linked to the C-terminal carboxyl group of Arginine. However, given the N-terminal palmitoylation, a side-chain to side-chain or side-chain to C-terminus cyclization would be more feasible. For instance, if a residue with a reactive side chain, such as Lysine or Aspartic Acid, were incorporated into the sequence, it could be used as a handle for cyclization.

The table below illustrates potential cyclized analogs and their hypothetical properties, based on trends observed in cyclic peptide research. nih.gov

Compound IDStructureType of CyclizationHypothetical Receptor Binding Affinity (Ki, nM)
1This compoundLinear500
6Cyclo(Leu-Ile-Gly-Arg)-PalmitoylHead-to-tail (hypothetical, assuming no palmitoylation)150
7Palmitoyl-Cys-Leu-Ile-Gly-Arg-Cys-OHSide-chain to side-chain (disulfide bridge)250
8Palmitoyl-Lys-Leu-Ile-Gly-Arg-OHSide-chain to C-terminus (lactam bridge)180

This table presents hypothetical data for illustrative purposes.

Constraining the peptide through cyclization can also improve its metabolic stability and membrane permeability. acs.org The choice of cyclization strategy would depend on the desired conformational outcome and the synthetic feasibility.

Strategic Design of Modified Analogues for Enhanced Specificity and Efficacy

The rational design of modified analogs of this compound aims to create molecules with superior therapeutic properties. This involves a multi-pronged approach that considers the roles of both the lipid and peptide components.

The length and nature of the fatty acid can significantly influence the biological activity of lipopeptides. nih.gov While the parent compound is palmitoylated (C16), analogs with different fatty acid chains (e.g., myristoyl C14, stearoyl C18) could be synthesized and evaluated. Shorter fatty acids might decrease membrane interaction and potentially reduce non-specific toxicity, while longer chains could enhance it. nih.gov

The peptide sequence itself offers numerous avenues for modification. Alanine scanning, where each amino acid is systematically replaced by Alanine, can identify key residues responsible for activity. For instance, replacing the basic Arginine with Alanine would likely abolish any activity dependent on a positive charge. Conversely, introducing additional charged or hydrophobic residues could modulate the peptide's interaction with its target.

Furthermore, the principles of D-amino acid substitution and cyclization can be combined to create highly stable and potent analogs. For example, a cyclized peptide containing one or more D-amino acids could exhibit both high conformational rigidity and exceptional resistance to proteolysis. nih.govrsc.org The strategic combination of these modifications can lead to the development of novel lipopeptide therapeutics with optimized specificity and efficacy. nih.gov

The ultimate goal of these design strategies is to generate analogs with an improved therapeutic index, balancing enhanced desired activity with minimized off-target effects and toxicity.

Advanced Analytical and Biophysical Methodologies for Characterizing Palmitoyl Leu Ile Gly Arg Oh Interactions

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopy provides a powerful lens to view the structure and interactive behavior of palmitoyl-Leu-Ile-Gly-Arg-OH at the molecular level.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a crucial technique for analyzing the secondary structure of peptides by measuring the differential absorption of left- and right-handed circularly polarized light. springernature.com The far-UV region (180-240 nm) of a CD spectrum is particularly sensitive to the peptide backbone conformation, allowing for the characterization of structures like α-helices, β-sheets, and random coils. springernature.commit.edu For this compound, CD studies are essential to determine its conformation in different environments. For instance, many peptides are unstructured in a simple buffered solution but adopt ordered structures, such as α-helices, in the presence of membrane-mimicking agents like trifluoroethanol (TFE) or micelles. nih.gov Research on other palmitoylated peptides has shown that the addition of the lipid chain can induce a structural transition, for example from a 3(10)-helix to a more stable α-helix. unibz.it Therefore, CD spectroscopy can reveal how the conformation of this compound might change upon insertion into a lipid bilayer, a process often critical for its biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Activity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution, atomic-level insights into the three-dimensional structure and dynamics of peptides in solution. nih.gov Two-dimensional NMR experiments, such as COSY and NOESY, are used to establish the sequence and spatial proximities between atoms, which are then used to calculate a detailed structural model. nih.gov For lipopeptides like this compound, NMR is invaluable for defining the conformation of the peptide backbone and the orientation of the amino acid side chains. nih.gov Furthermore, NMR can precisely identify which parts of the molecule are involved in interactions with target proteins or membranes. Recent advancements have shown that the combined ¹H and ¹³C chemical shifts of lipopeptides act as a sensitive "spectral fingerprint" that can differentiate between stereoisomers (e.g., D- vs L-amino acids) that may have been incorporated during synthesis. asm.orgnih.govresearchgate.net This level of detail is critical for establishing robust structure-activity relationships, linking specific structural features to the peptide's biological efficacy. nih.gov

Fluorescence Spectroscopy and Microscopy for Cellular Localization and Binding

Fluorescence-based methods are vital for visualizing how this compound behaves in a cellular context. nih.gov By attaching a fluorescent probe to the peptide, its uptake, trafficking, and subcellular localization can be tracked in living cells using techniques like confocal fluorescence microscopy. nih.govnih.gov Palmitoylation is a well-known signal for targeting proteins and peptides to cellular membranes. nih.gov Studies on other fluorescently labeled lipidated peptides have shown that palmitoylation is often essential for trafficking from the Golgi apparatus to the plasma membrane. nih.gov Corresponding peptides that cannot be palmitoylated tend to accumulate in the Golgi, demonstrating the importance of the lipid modification for correct localization. nih.gov In addition to imaging, fluorescence spectroscopy can quantify binding events. Changes in the fluorescence signal upon interaction with a target can be used to determine binding affinities, providing quantitative data that complements kinetic and thermodynamic analyses. nih.gov

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a premier label-free technology for the real-time measurement of biomolecular interaction kinetics. nih.govnih.gov In a typical SPR experiment to study this compound, a target protein would be immobilized on a sensor chip, and a solution containing the lipopeptide (the analyte) would be flowed over the surface. nih.gov The binding event is detected as a change in the refractive index at the surface. nih.gov This allows for the direct determination of the association rate (kₐ), the dissociation rate (kₑₓ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nicoyalife.com SPR is particularly well-suited for studying protein-lipid interactions, where liposomes incorporating the lipopeptide can be captured on the sensor surface to analyze their interaction with target proteins. nih.govnicoyalife.comnicoyalife.com This provides deep insight into the binding events that underpin the peptide's mechanism of action. nicoyalife.com

Table 1: Representative SPR Kinetic Data for a Lipopeptide-Protein Interaction

This table illustrates the type of kinetic parameters that can be obtained from an SPR experiment analyzing the binding of a lipopeptide, such as this compound, to a target protein. The values are hypothetical but representative of a moderate-affinity interaction.

ParameterSymbolRepresentative ValueUnit
Association Rate Constantkₐ1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constantkₑₓ3.0 x 10⁻⁴s⁻¹
Equilibrium Dissociation ConstantKₑ2.0nM

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. youtube.comyoutube.com This provides a complete thermodynamic profile of the interaction between this compound and its binding partner. youtube.com In an ITC experiment, small aliquots of the lipopeptide are titrated into a solution containing the target molecule, and a sensitive microcalorimeter measures the minute temperature changes. youtube.com From a single experiment, several key parameters can be determined: the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). youtube.com From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. This information reveals the fundamental forces driving the interaction, whether it is dominated by favorable enthalpy changes (e.g., hydrogen bonding) or entropy changes (e.g., hydrophobic effect), which is particularly relevant for a lipopeptide with its dual hydrophobic and peptidic nature. youtube.comnih.gov

Table 2: Representative Thermodynamic Parameters from an ITC Experiment

This table shows a hypothetical thermodynamic profile for the binding of this compound to a target. The values suggest an interaction that is driven by both favorable enthalpy and entropy changes.

Thermodynamic ParameterSymbolRepresentative ValueUnit
Stoichiometryn1.05-
Association ConstantKₐ5.0 x 10⁷M⁻¹
Dissociation ConstantKₑ20nM
Enthalpy ChangeΔH-8.5kcal/mol
Entropy ChangeΔS6.4cal/mol·K
Gibbs Free Energy ChangeΔG-10.4kcal/mol

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Peptide-Target Complexes

To achieve an atomic-level understanding of how this compound engages with its target, high-resolution structural methods like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are the ultimate tools. nih.gov X-ray crystallography requires the formation of a well-ordered crystal of the peptide-target complex, which, when diffracted with X-rays, can yield an atomic-resolution structure. website-files.com Cryo-EM, on the other hand, involves flash-freezing the complex in a thin layer of ice and imaging individual particles with an electron microscope to generate a 3D reconstruction. americanpeptidesociety.org Cryo-EM is particularly advantageous for large, flexible, or membrane-associated protein complexes that are notoriously difficult to crystallize. website-files.comcriver.com Both techniques can reveal the precise orientation of the peptide in the target's binding site, identifying the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that mediate binding. nih.gov This detailed structural information is invaluable for validating data from other techniques and provides a definitive blueprint for structure-based drug design and the rational optimization of the peptide's properties. nih.gov

Theoretical Considerations and Computational Studies of Palmitoyl Leu Ile Gly Arg Oh

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Membrane Interactions

Molecular dynamics (MD) simulations offer powerful insights into the atomic-level behavior of molecules like Palmitoyl-Leu-Ile-Gly-Arg-OH. These simulations track the movements and interactions of atoms over time, providing a dynamic picture of the peptide's conformational landscape and its interactions with biological membranes. nih.govnih.gov

The palmitoyl (B13399708) group, a 16-carbon lipid chain, strongly suggests that a primary function of this peptide is to anchor to cell membranes. MD simulations are exceptionally well-suited to explore this phenomenon. github.ioacs.org They can model the insertion of the lipophilic palmitoyl tail into the lipid bilayer, detailing its orientation and depth within the membrane. nih.gov Such simulations reveal that the lipid anchor often has greater flexibility than the acyl chains of the surrounding membrane lipids. nih.gov The peptide portion (Leu-Ile-Gly-Arg-OH) would then be positioned at the lipid-water interface, where it can interact with the polar head groups of phospholipids (B1166683) and the aqueous environment. nih.govmdpi.com

Furthermore, MD simulations can elucidate the conformational flexibility of the peptide itself. nih.govmanchester.ac.uknih.gov The peptide backbone can adopt various secondary structures, and these conformations are influenced by the membrane environment. nih.gov The simulations can map the probability of different structures, such as turns or extended conformations, and the transitions between them. This dynamic view is crucial, as the biological activity of a peptide is often linked to a specific three-dimensional shape. nih.gov Studies on similar peptides have shown that the membrane environment acts as a conformational restraint that can be exploited to accelerate the kinetics of folding and partitioning in simulations. acs.org The presence of the peptide can also influence the local properties of the membrane, such as lipid ordering and fluidity, which can be quantified through parameters like the lipid order parameter (SCH) along the acyl chains. mdpi.com

Molecular Docking Studies for Receptor/Target Interaction Prediction

Molecular docking is a computational method used to predict how a molecule, such as this compound, binds to a specific receptor or protein target. acs.orgnih.gov This technique is critical for forming hypotheses about the peptide's mechanism of action. The process involves generating a 3D model of the peptide and a potential protein target and then using algorithms to fit them together in the most energetically favorable way. acs.org

For this compound, docking studies would likely focus on receptors located at the cell surface, given the peptide's membrane-anchoring nature. The results of these simulations can predict the binding affinity and identify the specific amino acid residues within the receptor's binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic contacts, or salt bridges) with the Leu, Ile, Gly, and particularly the positively charged Arg residue of the peptide. acs.orgresearchgate.net For instance, homology modeling and molecular docking have been used to show that palmitoylation can bend the C-terminal tail of a receptor, leading to a deeper insertion into the lipid bilayer and modulating the structure of transmembrane domains. nih.gov

These predictions are invaluable for understanding the structural basis of the peptide's biological activity and for guiding the design of new peptides with potentially enhanced potency or selectivity. nih.gov The insights gained from docking can help to prioritize which peptide analogs to synthesize and test experimentally. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pepdd.comwikipedia.orgjocpr.com For a peptide like this compound, QSAR studies are used to predict the activity of novel, untested analogs, thereby streamlining the discovery process. longdom.org

The QSAR methodology involves several key steps:

Data Set Collection : A series of peptides structurally related to this compound with experimentally measured biological activities is required. pepdd.com

Molecular Descriptors : For each peptide, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various physicochemical properties such as lipophilicity (logP), molecular weight, charge, and shape. longdom.orgnih.gov

Model Building : Statistical methods, like multiple linear regression or machine learning algorithms, are used to create a mathematical model that links the descriptors to the biological activity. longdom.orgfrontiersin.org

Validation : The model's predictive power is rigorously tested to ensure its reliability. pepdd.com

QSAR can reveal which properties are most important for a peptide's function. For example, a QSAR analysis might show that increased lipophilicity of the acyl chain enhances membrane interaction, while the charge of the arginine residue is critical for receptor binding. nih.govnih.gov Such models have been successfully applied to predict various activities of peptides, including antimicrobial and antihypertensive potential. mdpi.comresearchgate.net By understanding these relationships, researchers can rationally design new peptides with improved therapeutic properties. nih.gov

QSAR Modeling ComponentDescriptionRelevance to this compound
Dependent Variable The biological activity being measured (e.g., receptor binding affinity, enzyme inhibition IC50). wikipedia.orgThe specific biological function being investigated for the peptide.
Independent Variables Numerical descriptors representing physicochemical properties of the peptide analogs. jocpr.comProperties like hydrophobicity of the palmitoyl chain, size and charge of amino acid residues (Leu, Ile, Gly, Arg). nih.gov
Mathematical Model An equation or algorithm that correlates the independent variables to the dependent variable. longdom.orgUsed to predict the activity of new, unsynthesized analogs of the peptide.
Validation Statistical assessment of the model's accuracy and predictive power. pepdd.comEnsures that the predictions for new peptide designs are reliable.

In Silico Prediction of Biological Activity and ADME-related Properties (academic focus, not clinical)

Beyond specific receptor interactions, a wide range of computational tools, often referred to as in silico methods, can predict the general biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule like this compound. capes.gov.brresearchgate.netnih.gov These predictions are highly valuable in an academic research setting for early-stage assessment of a molecule's potential. nih.gov

In silico tools can screen a molecule against databases of known biological targets to predict a spectrum of potential activities (PASS - Prediction of Activity Spectra for Substances). researchgate.net This can help to identify unexpected therapeutic possibilities or potential off-target effects.

ADME prediction is crucial for evaluating the drug-like qualities of a compound. researchgate.netresearchgate.net For this compound, these models can estimate properties such as its likelihood of being absorbed, how it might distribute throughout the body, its susceptibility to metabolic enzymes, and its probable routes of excretion. researchgate.netnih.gov Given its structure, with a lipid anchor and a peptide sequence, predictions would likely focus on its behavior as a peripherally acting agent due to probable limitations in crossing membranes like the blood-brain barrier.

The table below summarizes some common ADME-related properties that can be predicted using in silico tools. It is important to note that these are theoretical predictions and serve as a guide for further experimental investigation, not as a substitute for it. researchgate.netnih.gov

Property CategoryPredicted ParameterSignificance for this compound
Physicochemical Properties Molecular Weight, logP (lipophilicity), Polar Surface Area (PSA)Basic indicators of size, fat/water solubility, and ability to cross membranes. researchgate.net
Absorption Human Intestinal Absorption (HIA), Caco-2 PermeabilityPredicts potential for absorption after oral administration (likely low for this peptide).
Distribution Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) nih.govPredicts ability to enter the central nervous system (likely low) and extent of binding to proteins in the blood.
Metabolism Cytochrome P450 (CYP) Substrate/InhibitorPredicts susceptibility to major drug-metabolizing enzymes. researchgate.net
Excretion Renal Organic Cation Transporter (OCT2) SubstratePredicts potential routes of elimination from the body.
Drug-Likeness Lipinski's Rule of Five, Bioavailability ScoreGeneral rules of thumb to assess if a compound has properties consistent with orally active drugs. nih.gov

Future Research Directions and Unexplored Avenues for Palmitoyl Leu Ile Gly Arg Oh

Exploration of Novel Biological Functions and Target Identification

The known biological activities of lipidated peptides are diverse, ranging from antimicrobial and antifungal to immunomodulatory and cell-signaling roles. nih.govnih.govtaylorfrancis.com The specific peptide sequence of palmitoyl-Leu-Ile-Gly-Arg-OH, containing hydrophobic (Leu, Ile), simple (Gly), and positively charged (Arg) residues, suggests a potential for multifaceted interactions within biological systems. oup.com Future research should aim to look beyond currently understood functions to uncover novel biological roles and identify specific molecular targets.

A critical area of investigation is the comprehensive identification of its binding partners. Techniques such as affinity chromatography coupled with mass spectrometry could isolate and identify proteins or other macromolecules that interact directly with the lipopeptide from cell lysates. acs.org Furthermore, high-throughput screening assays could reveal previously unknown effects on a wide array of enzymes, receptors, and ion channels. medicilon.com Given that lipidation can influence protein-protein interactions and protein stability, exploring the impact of this compound on cellular signaling cascades is a promising direction. oup.comresearchgate.net Transcriptomic and proteomic studies on cells treated with the compound would provide a global view of the resulting changes in gene and protein expression, offering clues to its mechanism of action. frontiersin.org

Table 1: Methodologies for Novel Target Identification

Methodological Approach Objective Potential Insights
Affinity Chromatography-Mass Spectrometry Identify direct binding partners.Reveals protein receptors, enzymes, or other molecules that physically interact with the lipopeptide.
High-Throughput Screening (HTS) Screen for broad biological activities.Uncovers inhibitory or stimulatory effects on a wide range of molecular targets.
Transcriptomics (e.g., RNA-Seq) Analyze changes in gene expression.Identifies cellular pathways and biological processes modulated by the lipopeptide.
Proteomics (e.g., SILAC, iTRAQ) Quantify changes in protein abundance and post-translational modifications.Provides a direct look at the cellular response at the protein level.

Integration into Advanced Peptide Delivery Systems

The amphipathic nature of this compound makes it an intriguing component for the conceptual design of advanced delivery systems. Lipopeptides are known to self-assemble into various nanostructures, such as micelles, nanofibers, and vesicles, depending on factors like pH and concentration. rsc.orgreading.ac.uk This self-assembly is a key property that can be harnessed for delivery applications. nih.govnih.gov

Future conceptual studies could explore the self-assembly behavior of this compound alone or in combination with other lipids or polymers. Understanding its critical aggregation concentration (CAC) is a fundamental first step. reading.ac.uknih.gov Research could then focus on its potential to be incorporated into liposomal bilayers, investigating how it affects the stability, fluidity, and cargo-releasing properties of the liposomes. universiteitleiden.nl Another avenue is the creation of polymer-peptide conjugates, where the lipopeptide is attached to biocompatible polymers, potentially forming novel materials with controlled drug-release profiles. nih.gov Human Serum Albumin (HSA), a natural carrier of fatty acids, could also be explored as a potential non-covalent carrier for this lipopeptide, which may enhance its biostability. nih.gov

Development of Advanced In Vitro and In Vivo Research Models

To more accurately predict the in vivo behavior and efficacy of this compound, research must move beyond traditional two-dimensional cell cultures. Advanced in vitro models that better mimic human physiology are crucial. nih.gov

The use of three-dimensional (3D) cell culture systems, such as spheroids and organoids, can provide a more physiologically relevant environment to study the peptide's effects on cell-cell interactions, tissue architecture, and function. workingforchange.comyoutube.com Co-culture systems, which involve growing multiple cell types together, would allow for the investigation of complex intercellular signaling pathways that might be modulated by the lipopeptide. For instance, studying its effect in a co-culture of immune cells and endothelial cells could reveal immunomodulatory properties.

For in vivo studies, while standard rodent models are valuable, the use of alternative organisms like zebrafish (Danio rerio) and nematodes (Caenorhabditis elegans) could offer advantages for rapid, higher-throughput screening of biological activity and potential toxicity. nih.gov Furthermore, the development of genetically modified animal models, where a suspected target of the lipopeptide is knocked out or mutated, would be invaluable for validating its mechanism of action. frontiersin.org

Potential for Functionalization in Nanobiotechnology and Biomaterial Science

The chemical structure of this compound, with its lipid tail and peptide headgroup, makes it a versatile building block for applications in nanobiotechnology and biomaterial science. 3dmatrix.com The peptide sequence can be designed for specific biological recognition, while the lipid provides a means of anchoring to surfaces or driving self-assembly.

One promising area is the development of bioactive coatings for medical implants. By immobilizing this compound onto the surface of an implant, it may be possible to improve biocompatibility, reduce foreign body response, or even promote specific cellular adhesion and growth. Similarly, this lipopeptide could be incorporated into tissue engineering scaffolds to provide biochemical cues that direct cell differentiation and tissue regeneration. 3dmatrix.com The ability of some peptides to mediate membrane fusion also suggests a potential, albeit highly speculative, role in designing fusogenic delivery vehicles. nih.gov

Addressing Specific Research Gaps in the Field of Lipidated Bioactive Peptides

The study of this compound can contribute to closing several knowledge gaps in the broader field of lipidated peptides. frontiersin.orgnih.govresearchgate.net

A significant gap exists in understanding detailed structure-activity relationships (SAR) . nih.gov Systematic modifications to both the peptide backbone (e.g., amino acid substitutions, cyclization) and the lipid tail (e.g., varying chain length and saturation) of this compound would generate a library of analogs. researchgate.net Comparing the biological activities of these analogs would provide crucial insights into how specific structural features determine function. nih.gov

The precise mechanisms of membrane interaction for many lipopeptides are not fully elucidated. mdpi.com Biophysical techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, combined with model lipid membrane systems (e.g., liposomes, supported lipid bilayers), could be used to detail how this compound inserts into, perturbs, or crosses cellular membranes.

Finally, the metabolic stability and degradation pathways of short lipopeptides are often poorly understood. nih.gov Identifying the specific proteases and lipases that cleave the peptide and metabolize the fatty acid is essential for understanding its in vivo half-life and designing more stable analogs for potential therapeutic use. mdpi.com

Q & A

Q. Methodological Table :

ParameterOptimal RangePurpose
Temperature20–25°CMinimize racemization
Coupling pH7–8Activate carboxyl groups
Solvent Purity≥99.9% anhydrous DMFPrevent undesired hydrolysis

How can researchers optimize the yield of this compound while maintaining high purity during synthesis?

Advanced Research Question
Strategies include:

  • Design of Experiments (DOE) : Systematically vary coupling times, reagent ratios, and temperatures to identify optimal conditions.
  • Orthogonal Protecting Groups : Use tert-butyloxycarbonyl (Boc) for lysine side chains to reduce side reactions.
  • Real-Time Monitoring : Analyze intermediates via LC-MS to detect truncations early .
  • Statistical Validation : Apply ANOVA to assess the impact of variables (e.g., solvent polarity) on yield and purity .

Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

Basic Research Question

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF with ≤0.1% error margin).
  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., COSY, HSQC) to verify backbone connectivity and side-chain conformations.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 214 nm .

Q. Analytical Comparison Table :

TechniqueApplicationSensitivity
LC-MSMolecular weight verification0.01–1 pmol
¹H/¹³C NMRStructural conformation≥5 mg sample
Reverse-Phase HPLCPurity assessment≥90% resolution

What strategies should be employed to address inconsistent bioactivity results of this compound across different cell-based assays?

Advanced Research Question

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers to reduce variability.
  • Internal Controls : Include a reference peptide (e.g., scrambled sequence) to validate assay specificity.
  • Binding Affinity Validation : Cross-check results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target interactions .
  • Data Reconciliation : Apply Bland-Altman plots to quantify systematic differences between assays .

How can computational modeling be integrated with experimental data to elucidate the binding interactions of this compound with its target receptor?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on the palmitoyl moiety’s hydrophobic interactions.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • Experimental Validation : Compare computational predictions with SPR-measured binding kinetics (e.g., KD values) .

What are the best practices for formulating hypotheses when investigating the mechanism of action of this compound?

Basic Research Question

  • Literature Review : Identify gaps in existing studies (e.g., unknown signaling pathways) using databases like PubMed and SciFinder.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., truncated sequences) to pinpoint critical residues for bioactivity.
  • Pilot Studies : Conduct dose-response assays to establish preliminary EC50 values before full-scale experiments .

How should researchers design experiments to evaluate the proteolytic stability of this compound in physiological conditions?

Advanced Research Question

  • Incubation Conditions : Simulate physiological pH (7.4) and temperature (37°C) with protease-rich media (e.g., human serum).
  • Time-Course Analysis : Collect samples at 0, 1, 6, and 24 hours for HPLC quantification of intact peptide.
  • Protease Inhibition Controls : Use EDTA (metalloprotease inhibitor) or PMSF (serine protease inhibitor) to identify degradation pathways .

What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in vitro?

Basic Research Question

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA with Post Hoc Tests : Compare multiple concentrations (e.g., 1 nM–100 µM) using Tukey’s HSD.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

How can conflicting data on the cytotoxicity of this compound be resolved?

Advanced Research Question

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., cytotoxicity thresholds).
  • Methodological Audit : Compare cell viability assays (MTT vs. ATP-based) and exposure durations (24 vs. 48 hours).
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis from necrosis in disputed cases .

What techniques are recommended for studying the cellular uptake efficiency of this compound?

Advanced Research Question

  • Fluorescent Labeling : Conjugate FITC to the N-terminus and quantify uptake via confocal microscopy.
  • Flow Cytometry : Measure fluorescence intensity in treated vs. untreated cells.
  • Subcellular Fractionation : Isolate organelles (e.g., lysosomes) to track peptide localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.